N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Catalog No.
S621413
CAS No.
119356-76-2
M.F
C21H23NO
M. Wt
305.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan...

CAS Number

119356-76-2

Product Name

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3

InChI Key

USRHYDPUVLEVMC-UHFFFAOYSA-N

SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Synonyms

dapoxetine, dapoxetine hydrochloride, LY 210448, LY-210448, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine, Priligy

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Application in Antimicrobial Research

Specific Scientific Field: This application falls under the field of Medicinal Chemistry Research.

Summary of the Application: A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .

Methods of Application: The compounds were synthesized and then screened in vitro for their antimicrobial properties .

Results or Outcomes: The antimicrobial screening results demonstrated that compounds having 3,4,5-trimethoxy benzaldehyde, o-Br, p-CN, and m-NO2 aceto-phenone substituents were the most active ones against tested strains . QSAR investigations revealed that multi-target QSAR models were effective in describing the antimicrobial activity .

Application in Neurological Research

Specific Scientific Field: This application falls under the field of Neurological Research.

Summary of the Application: Dapoxetine has been studied for its potential effects in preventing neuronal damage and improving functional outcomes in a model of ischemic stroke . It has also been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .

Methods of Application: In the stroke model, adult male Wister rats were subjected to a sham operation or bilateral common carotid artery occlusion (BCCAO) for 30 minutes followed by 24 hours of reperfusion to induce global cerebral ischemia/reperfusion (I/R) injury . Rats were treated with vehicle or Dapoxetine 1 hour before BCCAO . In the Zika virus study, a compound library consisting of 1789 FDA-approved drugs was screened to identify potential agents with anti-ZIKV activity .

Results or Outcomes: Dapoxetine significantly ameliorated cerebral I/R-induced neurobehavioral deficits, reduced cerebral infarct volume, and histopathological damage . It also reduced lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to I/R-injured rats . In the Zika virus study, dapoxetine demonstrated a concentration-dependent antiviral effect (EC50 values ranging from 4.20 μM to 12.6 μM) and negligible cytotoxicity (CC50 > 50 μM) across diverse cell lines .

Application in Pharmacokinetic Studies

Specific Scientific Field: This application falls under the field of Pharmacokinetics.

Summary of the Application: Dapoxetine is used for the treatment of premature ejaculation. A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma processed using simple protein precipitation .

Methods of Application: The method was evaluated based on its selectivity, linearity, limit of quantification, precision, accuracy, matrix effects, dilution integrity, stability, and extraction recovery .

Results or Outcomes: The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard . The method was successfully validated and applied to pharmacokinetic studies in healthy Chinese volunteers during the fasting and postprandial periods .

Application in Synthesis of New Compounds

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: A compound, N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, was synthesized .

Results or Outcomes: The synthesized compound has a molecular weight of 312.46 .

Dapoxetine is a synthetic, small molecule developed by Eli Lilly and Company []. It is the first and currently only FDA-approved selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation (PE) in adult men [].


Molecular Structure Analysis

Dapoxetine possesses a unique structure with several key features:

  • Central amine group: The primary amine (NH2) functionality is essential for its interaction with serotonin transporters [].
  • N,N-dimethyl group: This group contributes to the lipophilicity of the molecule, aiding its passage through cell membranes [].
  • Naphthoxy group: The presence of a naphthalene ring linked by an ether oxygen (C-O-C) provides a bulky and aromatic region, potentially influencing binding to the target site [].
  • Phenyl group: The presence of a phenyl ring adds another aromatic region, potentially contributing to interactions with the binding pocket.
  • Three-carbon chain: This chain connects the functional groups and provides flexibility for conformational changes during interaction with the target.

Chemical Reactions Analysis

Dapoxetine undergoes metabolic breakdown in the body through various pathways, including N-oxidation, O-demethylation, and hydroxylation.


Physical And Chemical Properties Analysis

  • Molecular Formula: C21H23NO []
  • Molecular Weight: 317.43 g/mol []
  • Melting Point: 150-152 °C []
  • Solubility: Slightly soluble in water (0.003 mg/mL), highly soluble in organic solvents like ethanol and chloroform []
  • pKa: Not publicly available
  • Log P (Octanol-Water Partition Coefficient): Approximately 3.7, indicating high lipophilicity

XLogP3

5.1

Other CAS

119356-76-2

Dates

Modify: 2023-08-15

Explore Compound Types